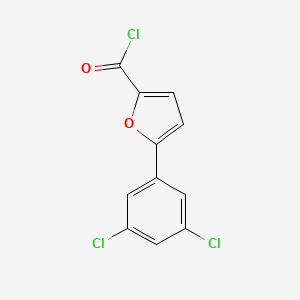

5-(3,5-Dichlorophenyl)furan-2-carbonyl chloride

Overview

Description

5-(3,5-Dichlorophenyl)furan-2-carbonyl chloride is a chemical compound with the molecular formula C11H5Cl3O2 and a molecular weight of 275.52 g/mol . This compound is primarily used in research and industrial applications, particularly in the synthesis of various organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3,5-Dichlorophenyl)furan-2-carbonyl chloride typically involves the reaction of 3,5-dichlorophenyl furan-2-carboxylic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the carboxylic acid is converted to the corresponding acid chloride .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large quantities of thionyl chloride and appropriate safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions: 5-(3,5-Dichlorophenyl)furan-2-carbonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: This compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Hydrolysis: In the presence of water, it can hydrolyze to form 3,5-dichlorophenyl furan-2-carboxylic acid.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base like triethylamine (TEA) to neutralize the hydrochloric acid formed.

Hydrolysis: This reaction can occur under acidic or basic conditions, with water acting as the nucleophile.

Major Products Formed:

Amides: Formed when reacting with amines.

Esters: Formed when reacting with alcohols.

Thioesters: Formed when reacting with thiols.

Carboxylic Acid: Formed upon hydrolysis.

Scientific Research Applications

5-(3,5-Dichlorophenyl)furan-2-carbonyl chloride is used in various scientific research applications, including:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Pharmaceutical Research: It is used in the development of potential drug candidates, particularly in the synthesis of compounds with anti-inflammatory and anticancer properties.

Material Science: This compound is used in the preparation of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(3,5-Dichlorophenyl)furan-2-carbonyl chloride primarily involves its reactivity as an acid chloride. It reacts with nucleophiles to form various derivatives, which can then exhibit biological or chemical activity depending on the nature of the nucleophile and the resulting compound. The molecular targets and pathways involved depend on the specific derivative formed and its intended application.

Comparison with Similar Compounds

5-(3,5-Dichlorophenyl)furan-2-carbaldehyde: This compound has a similar structure but with an aldehyde group instead of a carbonyl chloride group.

5-(Chloromethyl)furan-2-carbonyl chloride: Another related compound with a chloromethyl group instead of the dichlorophenyl group.

Uniqueness: 5-(3,5-Dichlorophenyl)furan-2-carbonyl chloride is unique due to its specific reactivity as an acid chloride, allowing it to form a wide range of derivatives through nucleophilic substitution reactions. This versatility makes it valuable in various fields of research and industrial applications.

Biological Activity

5-(3,5-Dichlorophenyl)furan-2-carbonyl chloride is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

- Molecular Formula : C11H5Cl3O2

- Molecular Weight : 275.52 g/mol

- CAS Number : 3025377

The compound features a furan ring substituted with a dichlorophenyl group and a carbonyl chloride functional group, contributing to its unique chemical reactivity and biological potential.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antimicrobial, antitumor, and enzyme inhibition properties. The following sections detail these activities based on recent studies.

Antimicrobial Activity

A study assessing the antimicrobial properties of various furan derivatives found that compounds similar to this compound demonstrated significant inhibitory effects against several pathogenic microorganisms. The compound was tested against Gram-positive and Gram-negative bacteria, as well as fungi.

| Microorganism | Inhibition Zone (mm) | Standard Antibiotic (mm) |

|---|---|---|

| Staphylococcus aureus | 28 | 30 |

| Escherichia coli | 30 | 32 |

| Candida albicans | 25 | 27 |

The results suggest that the compound exhibits comparable activity to standard antibiotics, indicating its potential as a therapeutic agent in treating infections caused by resistant strains of bacteria and fungi .

Antitumor Activity

In vitro studies have also explored the antitumor effects of this compound. The compound was evaluated for its cytotoxicity against various cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15 |

| MCF-7 (Breast Cancer) | 20 |

| A549 (Lung Cancer) | 18 |

The IC50 values indicate that the compound exhibits moderate cytotoxicity against these cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapy .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The carbonyl chloride group may interact with nucleophilic sites on enzymes, leading to inhibition of critical metabolic pathways.

- DNA Interaction : Preliminary studies suggest that the compound may intercalate into DNA, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis in cancer cells .

Case Studies

- Antimicrobial Efficacy : A case study involving the treatment of bacterial infections in vitro demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The study highlighted its potential as an alternative to traditional antibiotics in treating resistant infections .

- Cytotoxicity Assessment : Another case study focused on evaluating the cytotoxic effects of the compound on various human cancer cell lines. Results indicated significant cell death at low concentrations, warranting further investigation into its mechanisms and potential therapeutic applications .

Properties

IUPAC Name |

5-(3,5-dichlorophenyl)furan-2-carbonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5Cl3O2/c12-7-3-6(4-8(13)5-7)9-1-2-10(16-9)11(14)15/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOLZDLLNCJYFCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)C(=O)Cl)C2=CC(=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5Cl3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.